molecular formula C5H5NOS B1316813 5-Methylthiazole-2-carbaldehyde CAS No. 13838-78-3

5-Methylthiazole-2-carbaldehyde

Cat. No. B1316813
CAS RN: 13838-78-3
M. Wt: 127.17 g/mol
InChI Key: UUIAJFQYWAFZEO-UHFFFAOYSA-N
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Description

5-Methylthiazole-2-carbaldehyde, also known as 5-methyl-1,3-thiazole-2-carbaldehyde, is a chemical compound with the molecular formula C5H5NOS . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 5-Methylthiazole-2-carbaldehyde consists of 5 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

5-Methylthiazole-2-carbaldehyde is a liquid at room temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 236.0±33.0 °C at 760 mmHg, and a flash point of 96.5±25.4 °C . The compound has a molar refractivity of 34.3±0.3 cm^3, and its polar surface area is 58 Å^2 .

Safety And Hazards

5-Methylthiazole-2-carbaldehyde is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

properties

IUPAC Name

5-methyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-6-5(3-7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIAJFQYWAFZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30553458
Record name 5-Methyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylthiazole-2-carbaldehyde

CAS RN

13838-78-3
Record name 5-Methyl-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30553458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 28 was prepared from 73a (40 mg, 0.27 mmol) and 5-methylthiazole-2-carbaldehyde (51 mg, 0.4 mmol) according to the general procedure. The residue was purified by …
Number of citations: 6 pubs.acs.org
A Altundas, B Gül, M Çankaya… - … of biochemical and …, 2017 - Wiley Online Library
The conversion of carbon dioxide (CO 2 ) and bicarbonate (HCO 3 − ) to each other is very important for living metabolism. Carbonic anhydrase (CA, EC4.2.1.1), a metalloenzyme familly…
Number of citations: 20 onlinelibrary.wiley.com
J DELHOMEL, RF WALCZAK, ZF MAJD, EF PIHAN… - ic.gc.ca
The present invention provides novel compounds of formula (I) that are modulators of RORgamma. These compounds, and pharmaceutical compositions comprising the same, are …
Number of citations: 2 www.ic.gc.ca

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